7,2'-Dimethoxyflavone
CAS No.: 62536-78-1
Cat. No.: VC21337188
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 62536-78-1 |
---|---|
Molecular Formula | C17H14O4 |
Molecular Weight | 282.29 g/mol |
IUPAC Name | 7-methoxy-2-(2-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C17H14O4/c1-19-11-7-8-12-14(18)10-17(21-16(12)9-11)13-5-3-4-6-15(13)20-2/h3-10H,1-2H3 |
Standard InChI Key | WVWDHKIZBHIGJE-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC |
Chemical Structure and Properties
7,2'-Dimethoxyflavone (C₁₇H₁₄O₄) is characterized by its molecular weight of 282.29 g/mol and consists of a basic flavone skeleton with methoxy groups at the 7 and 2' positions . The compound is also known by alternative chemical names including 7-methoxy-2-(2-methoxyphenyl)chromen-4-one and 7-methoxy-2-(2-methoxyphenyl)-4H-chromen-4-one . The basic structure consists of a benzopyran moiety (chromene) with a ketone at the 4-position, forming the characteristic flavone backbone, with the two methoxy groups providing distinctive chemical properties that differentiate it from other flavonoids .
Physical and Chemical Properties
The physical-chemical properties of 7,2'-Dimethoxyflavone are summarized in the following table:
Property | Value |
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Molecular Formula | C₁₇H₁₄O₄ |
Molecular Weight | 282.29 g/mol |
CAS Number | 62536-78-1 |
Chemical Classification | Ether, Flavonoid |
IUPAC Name | 7-methoxy-2-(2-methoxyphenyl)-4H-chromen-4-one |
Physical Appearance | Typically a crystalline solid |
Methoxyflavones like 7,2'-Dimethoxyflavone generally exhibit enhanced lipophilicity compared to their hydroxylated counterparts, which contributes to improved bioavailability and metabolic stability. This characteristic is particularly important when considering the potential pharmacological applications of these compounds.
Structural Comparison with Other Methoxyflavones
7,2'-Dimethoxyflavone differs from other methoxyflavones primarily in the position of its methoxy groups. While compounds like 5,7-dimethoxyflavone and 7,4'-dimethoxyflavone have been more extensively studied, the 7,2' substitution pattern may confer unique chemical and biological properties to this specific isomer.
Structural Significance
The position of methoxy groups on the flavone skeleton significantly influences the compound's biological activities. Unlike 5,7-dimethoxyflavone, which has shown poor aromatase inhibition with an estimated IC₅₀ of 123 μM, other dimethoxyflavones have demonstrated varied potency in enzyme inhibition . The specific positioning of the 7,2' methoxy groups may influence:
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Receptor binding capabilities
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Enzyme interaction specificity
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Cellular uptake and distribution
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Metabolic stability and resistance to conjugation
Bioavailability and Metabolism
Methoxylated flavones generally exhibit superior bioavailability compared to their hydroxylated counterparts. Research on related compounds has demonstrated that methylated flavones are more resistant to hepatic metabolism and show enhanced intestinal absorption .
Metabolic Advantages
Studies on various methoxyflavones have revealed important metabolic characteristics that may be relevant to 7,2'-Dimethoxyflavone:
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Methylated flavones demonstrate high stability against human hepatic metabolism, unlike unmethylated analogs which undergo rapid sulfate and glucuronic acid conjugation .
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The methoxy groups typically confer greater resistance to first-pass metabolism, potentially allowing for higher circulating levels of the intact compound following oral administration .
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Enhanced lipophilicity from methoxylation typically improves membrane permeability and intestinal absorption compared to hydroxylated flavones .
Extraction and Analytical Methods
The identification and quantification of methoxyflavones typically employ chromatographic techniques coupled with various detection methods.
Chromatographic Analysis
Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used analytical techniques for the identification and quantification of methoxyflavones . These methods enable:
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Separation of complex mixtures containing various flavonoids
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Identification based on retention times and mass spectra
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Quantification using calibration curves with appropriate standards
Extraction Techniques
Efficient extraction of methoxyflavones from natural sources typically involves:
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Solvent extraction using ethanol or methanol, with concentration affecting extraction efficiency
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Sonication-assisted extraction (SAE), which can significantly reduce extraction time while maintaining extract quality
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Maceration techniques that, while time-consuming, may yield higher concentrations of target compounds
Research Applications and Future Directions
7,2'-Dimethoxyflavone presents several potential research applications that warrant further investigation.
Structure-Activity Relationship Studies
The unique positioning of methoxy groups in 7,2'-Dimethoxyflavone makes it a valuable compound for structure-activity relationship studies, potentially revealing how specific substitution patterns influence biological activities compared to other methoxyflavone isomers.
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